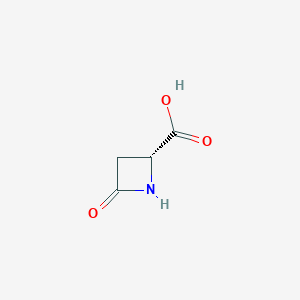![molecular formula C36H30O2 B1311272 (S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol CAS No. 435327-17-6](/img/structure/B1311272.png)
(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol is a chiral organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene units connected via a biaryl linkage, with each naphthalene unit substituted by a 3,5-dimethylphenyl group. The presence of hydroxyl groups at the 2,2’ positions adds to its chemical reactivity and potential for forming hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol typically involves several key steps:
Formation of the Biaryl Linkage: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one naphthalene unit reacts with a halogenated derivative of the other naphthalene unit in the presence of a palladium catalyst.
Introduction of the 3,5-Dimethylphenyl Groups: This step involves Friedel-Crafts alkylation, where the naphthalene units are alkylated with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism by which (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol exerts its effects depends on its specific application:
As a Chiral Ligand: It facilitates enantioselective reactions by coordinating to metal centers and creating a chiral environment.
As a Molecular Probe: It binds to specific proteins or enzymes, allowing for the study of their structure and function.
Therapeutic Properties: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol: The racemic mixture of the compound.
Uniqueness
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and catalysis. Its structural features also make it a valuable tool in studying molecular interactions and developing advanced materials.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h5-20,37-38H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYBPPVIXVLOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)






